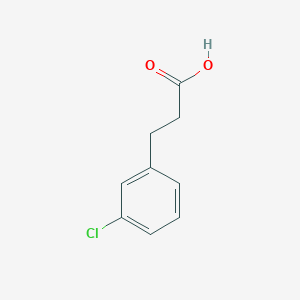

3-(3-Chlorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTDVBQNUHHYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176032 | |

| Record name | Benzenepropanoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21640-48-2 | |

| Record name | 3-(3-Chlorophenyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21640-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021640482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Chlorophenyl)propanoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(3-Chlorophenyl)propanoic acid. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

Chemical Identity and Structure

This compound, also known as m-chlorohydrocinnamic acid, is a carboxylic acid derivative featuring a phenyl ring substituted with a chlorine atom at the meta position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 21640-48-2[1] |

| Molecular Formula | C₉H₉ClO₂[1] |

| Molecular Weight | 184.62 g/mol [1] |

| InChIKey | CLTDVBQNUHHYCA-UHFFFAOYSA-N[1] |

| SMILES | OC(=O)CCc1cccc(Cl)c1[1] |

| Synonyms | m-chlorohydrocinnamic acid, 3-chlorohydrocinnamic acid, β-(m-chlorophenyl)propanoic acid, 3-(3-chlorophenyl)propionic acid[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for designing experimental conditions, including reaction setups, purification methods, and formulation development.

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

| Melting Point | 72-76 °C | [2] |

| Boiling Point | 263.86 °C (rough estimate) | [3] |

| Density | 1.1989 g/cm³ (rough estimate) | [3] |

| Physical Form | Solid | [3] |

| Storage | Sealed in a dry place at room temperature. | [2] |

Experimental Protocols

A documented method for the synthesis of this compound involves a two-step process starting from 3-chlorobenzyl chloride and diethyl malonate.[4]

Experimental Protocol: Synthesis of this compound [4]

Step 1: Synthesis of 2-(3-chlorobenzyl) diethyl malonate

-

To a 500ml glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add 100ml of ethanol, 27.5g (0.4mol) of sodium ethoxide, and 129.3g (0.8mol) of diethyl malonate.

-

Warm the stirred mixture to 40 °C.

-

Add 32.6g (0.2mol) of 3-chlorobenzyl chloride dropwise over 1 hour, maintaining the temperature between 40-50 °C.

-

After the addition is complete, maintain the reaction at this temperature for an additional 2 hours.

-

Distill off 100ml of ethanol.

-

Cool the reaction mixture to below 30 °C and add 80ml of water.

-

Stir for 10 minutes, then allow the layers to separate for 20 minutes.

-

The lower oil layer, containing the crude product, is separated and unreacted diethyl malonate is reclaimed under high vacuum. This yields 2-(3-chlorobenzyl) diethyl malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

-

Transfer the crude product from Step 1 to a 500ml glass reaction bottle with a stirrer and thermometer.

-

Add 98g of a 50% aqueous phosphate solution dropwise at a temperature below 30 °C.

-

After the addition, add 100ml of ether and stir for 10 minutes.

-

Allow the mixture to stand for 30 minutes and separate the layers.

-

The upper oil layer is subjected to air distillation to remove the ether, then heated to 150 °C and held for 1 hour for insulation reaction.

-

Cool the mixture to 80 °C and add 50ml of petroleum ether.

-

Filter the mixture at room temperature.

-

The resulting filter cake is dried to obtain the final product, this compound.

Caption: Synthesis workflow for this compound.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 7.0-7.4 ppm), two methylene (-CH₂-) groups (typically triplets between 2.5-3.0 ppm), and a carboxylic acid proton (a broad singlet, often >10 ppm).

-

¹³C NMR: The carbon NMR would display signals for the carboxylic carbon (~170-180 ppm), aromatic carbons (120-140 ppm), and the two aliphatic carbons (~30-40 ppm).

-

FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching peak (~1700 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the carboxyl group and cleavage of the propanoic acid chain.

Biological Activity and Signaling Pathways

Currently, there is limited specific research on the biological activity and associated signaling pathways for this compound itself. However, related chlorinated phenylpropanoic acid derivatives have been investigated for various biological effects:

-

Antimicrobial Activity: Some chlorinated 3-phenylpropanoic acid derivatives have shown selective antimicrobial activities.

-

Anti-inflammatory Effects: Structurally related pyrrole derivatives of phenylpropanoic acid have been evaluated for anti-inflammatory and immunomodulatory effects.[5]

-

Anticancer Potential: Certain modified derivatives of 3-(4-chlorophenyl)-propanoic acid have been synthesized and studied for their potential as anticancer agents, for instance, as histone deacetylase inhibitors (HDACIs).[6]

No specific signaling pathways involving this compound have been elucidated in the reviewed literature. Research into this specific molecule would be required to determine its mechanism of action and interaction with biological pathways.

Caption: Biological activity context of this compound.

References

- 1. This compound [stenutz.eu]

- 2. 3-(3-CHLOROPHENYL)PROPIONIC ACID | 21640-48-2 [chemicalbook.com]

- 3. 21640-48-2 CAS MSDS (3-(3-CHLOROPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]

- 6. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

3-(3-Chlorophenyl)propanoic acid CAS number and molecular structure

CAS Number: 21640-48-2

Molecular Formula: C₉H₉ClO₂

Molecular Structure:

This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis, and available analytical data.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. It is important to note that while some physical properties have been experimentally determined, others, such as boiling point and density, are often estimated and should be treated as such.

| Property | Value | Source |

| Molecular Weight | 184.62 g/mol | [1] |

| Melting Point | 74 °C | [1] |

| CAS Number | 21640-48-2 | [1] |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound, adapted from patent literature. This method involves a malonic ester synthesis route.

Synthesis of this compound via Malonic Ester Condensation[2]

This synthesis proceeds in two main steps: the alkylation of a malonic ester with 3-chlorobenzyl chloride, followed by hydrolysis and decarboxylation of the resulting substituted malonic ester.

Step 1: Synthesis of 2-(3-Chlorobenzyl)diethyl malonate

-

Reaction Setup: In a 500 mL glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add 100 mL of ethanol.

-

Base and Malonic Ester Addition: To the ethanol, add 27.5 g (0.4 mol) of sodium ethoxide and 129.3 g (0.8 mol) of diethyl malonate.

-

Heating: Stir the mixture and warm it to 40 °C.

-

Addition of 3-Chlorobenzyl Chloride: Slowly add 32.6 g (0.2 mol) of 3-chlorobenzyl chloride to the reaction mixture, maintaining the temperature between 40-50 °C. The addition should take approximately 1 hour.

-

Reaction: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 2 hours with continuous stirring.

-

Work-up:

-

Distill off 100 mL of ethanol.

-

Cool the reaction mixture to below 30 °C.

-

Add 80 mL of water and stir for 10 minutes.

-

Allow the layers to separate for 20 minutes. The lower, oily layer contains the product.

-

Isolate the lower layer and remove unreacted diethyl malonate under high vacuum. The residue is 2-(3-chlorobenzyl) diethyl malonate.

-

Step 2: Hydrolysis and Decarboxylation to this compound

-

Reaction Setup: In a 500 mL glass reaction bottle equipped with a stirrer and thermometer, add the 2-(3-chlorobenzyl) diethyl malonate obtained from the previous step.

-

Saponification: Add a solution of sodium hydroxide in water and heat the mixture to induce hydrolysis of the ester groups.

-

Acidification and Decarboxylation:

-

Cool the reaction mixture to below 30 °C.

-

Slowly add a 50% aqueous solution of phosphoric acid (98 g).

-

Add 100 mL of ether and stir for 10 minutes.

-

Allow the layers to separate for 30 minutes.

-

Separate the upper ether layer.

-

Remove the ether by distillation.

-

Heat the remaining oil to 150 °C for 1 hour to effect decarboxylation.

-

-

Purification:

-

Cool the mixture to 80 °C and add 50 mL of petroleum ether (sherwood oil).

-

Allow the mixture to cool to room temperature and filter the resulting solid.

-

Dry the filter cake to obtain this compound. The reported purity is 94.3% with a yield of 85.6% based on the starting malonate.[2]

-

Analytical Data

Detailed experimental spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely available in peer-reviewed literature or public spectral databases. While data for the isomeric 4-chlorophenylpropanoic acid exists, it is not a suitable substitute for direct analysis. For rigorous identification and characterization, it is imperative for researchers to acquire their own analytical data on synthesized or procured samples.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. While the broader class of arylpropionic acids is known to exhibit a range of pharmacological activities, including anti-inflammatory effects, specific data for this particular isomer is not available.[3]

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be generated at this time. Further research into the biological effects of this compound is required to elucidate any potential therapeutic applications and its interactions with cellular signaling cascades.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: General workflow for the synthesis and purification of this compound.

References

Potential Research Applications of 3-(3-Chlorophenyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)propanoic acid, a derivative of propanoic acid, belongs to the broader class of arylpropanoic acids. While extensive research has been conducted on various derivatives of arylpropanoic acids, leading to the development of numerous therapeutic agents, this compound itself remains a compound with largely underexplored potential. This technical guide aims to provide a comprehensive overview of the prospective research applications of this core molecule.

It is important to note that while direct quantitative biological data for this compound is limited in publicly available literature, significant insights can be drawn from the activities of its structurally related derivatives. This guide will therefore focus on the potential applications of the core compound by examining the established biological effects of its chemical relatives. The information presented herein is intended to serve as a foundation for researchers to design and conduct further investigations into the therapeutic and scientific utility of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 21640-48-2 |

| Melting Point | 74 °C |

| Appearance | Solid |

Synthesis Protocol

The following is a detailed methodology for the synthesis of 3-(3-halogenophenyl)propanoic acid, adapted from patent literature, which can be applied for the synthesis of this compound.

Step 1: Synthesis of 2-(3-chlorobenzyl)diethyl malonate

-

In a 500ml glass reaction bottle equipped with a stirrer and thermometer, add 100ml of ethanol, 27.5g (0.4mol) of sodium ethoxide, and 129.3g (0.8mol) of diethyl malonate.

-

Heat the mixture to 40°C with stirring.

-

Slowly add 32.6g (0.2mol) of m-chlorobenzyl chloride to the reaction mixture over 1 hour, maintaining the temperature between 40-50°C.

-

After the addition is complete, continue the reaction for 2 hours.

-

Distill off 100ml of ethanol.

-

Cool the reaction mixture to below 30°C and add 80ml of water.

-

Stir for 10 minutes, then allow the layers to separate for 20 minutes.

-

The lower oil layer is collected, and unreacted diethyl malonate is removed under high vacuum to yield 2-(3-chlorobenzyl)diethyl malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

-

To the 2-(3-chlorobenzyl)diethyl malonate from the previous step, housed in a 500ml glass reaction bottle with a stirrer and thermometer, add 98g of a 50% aqueous phosphate solution dropwise at a temperature below 30°C.

-

After the addition is complete, add 100ml of ether and stir for 10 minutes.

-

Allow the layers to stand for 30 minutes and separate the upper ether layer.

-

Remove the ether by distillation.

-

Heat the remaining oil to 150°C and maintain this temperature for 1 hour to effect decarboxylation.

-

Cool the mixture to 80°C and add 50ml of petroleum ether.

-

Filter the mixture at room temperature.

-

The collected solid is dried to yield this compound.[1]

Potential Research Application 1: Anticancer Activity

Derivatives of chlorophenylpropanoic acid have demonstrated notable antiproliferative activity against various cancer cell lines. This suggests that the core structure of this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Quantitative Data for Derivatives

The following table summarizes the anticancer activity of selected derivatives of chlorophenylpropanoic acid. It is important to reiterate that this data is for derivatives and not the core compound.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-/[4-(4-Chlorophenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acid | A549 (Lung Carcinoma) | 2.47 | |

| N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides | HCT-116 (Colon Cancer) | 0.12 - 0.81 mg/mL | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Proposed Signaling Pathway

Proposed mechanism of action for some anticancer derivatives.

Potential Research Application 2: Antimicrobial Activity

Chlorinated derivatives of phenylpropanoic acid have been reported to exhibit antimicrobial properties. This suggests that this compound could be a candidate for the development of new antimicrobial agents.

Quantitative Data for Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for a chlorinated 3-phenylpropanoic acid derivative against common bacterial strains.

| Compound | Organism | MIC (µg/mL) |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | S. aureus | >128 |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli | >128 |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | S. aureus | >128 |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | E. coli | >128 |

Note: While the referenced study isolated these compounds, their MIC values were above the tested range, indicating modest activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against bacteria.

-

Preparation of Inoculum:

-

Culture the bacterial strain (e.g., S. aureus, E. coli) in an appropriate broth medium overnight at 37°C.

-

Dilute the overnight culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in broth to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Experimental Workflow

Workflow for MIC determination.

Potential Research Application 3: Neurological Activity

Amino-derivatives of chlorophenylpropanoic acid have been investigated as antagonists of GABA (γ-aminobutyric acid) receptors, which are crucial inhibitory neurotransmitter receptors in the central nervous system. This suggests that this compound could be a precursor for the synthesis of neurologically active compounds.

Quantitative Data for a Derivative

The following table shows the antagonist activity of an amino-derivative of chlorophenylpropanoic acid at GABA-B receptors.

| Compound | Receptor | pA₂ Value | Reference |

| 3-amino-3-(4-chlorophenyl)propanoic acid | GABA-B | 3.5 | [3] |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol describes a method for assessing the ability of a compound to bind to GABA-A receptors.

-

Membrane Preparation:

-

Homogenize rat brain tissue in a suitable buffer.

-

Perform a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors.

-

Resuspend the final membrane pellet in a binding buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a radiolabeled ligand that binds to GABA-A receptors (e.g., [³H]muscimol), and varying concentrations of the test compound (this compound or its derivatives).

-

To determine non-specific binding, include wells with an excess of a known GABA-A receptor ligand (e.g., GABA).

-

Incubate the plate at 4°C for a specified time (e.g., 45 minutes).

-

-

Termination and Measurement:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant) or IC₅₀ value.[4]

-

GABAergic Synapse Signaling Pathway

General GABAergic synapse signaling pathway.

Conclusion

While direct biological activity data for this compound is not extensively documented, the promising anticancer, antimicrobial, and neurological activities of its derivatives strongly suggest that the core compound is a molecule of significant interest for further research. The protocols and potential mechanisms of action outlined in this guide provide a solid framework for scientists and drug development professionals to initiate new studies. Future research should focus on synthesizing and screening this compound and a focused library of its simple derivatives to elucidate its specific biological activities and therapeutic potential.

References

- 1. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Arylpropionic Acid Compounds in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The document outlines the core signaling pathways affected by these compounds, presents key quantitative data on their activity, and details the experimental protocols used to derive this information.

Introduction

Arylpropionic acid derivatives, which include widely used drugs such as ibuprofen, naproxen, and ketoprofen, exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[3] Understanding the nuances of how these compounds interact with different COX isoforms is fundamental to appreciating their clinical efficacy and side-effect profiles.

Core Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for arylpropionic acid compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[2] There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that play a protective role in the gastric mucosa, support kidney function, and mediate platelet aggregation.[4]

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at sites of inflammation.[4] Prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.

By inhibiting COX enzymes, arylpropionic acid derivatives reduce the production of prostaglandins, thereby alleviating symptoms of inflammation and pain.[3] The therapeutic anti-inflammatory effects are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are primarily due to the inhibition of the protective COX-1 isoform.[4]

Signaling Pathway

The inhibition of COX enzymes by arylpropionic acid compounds interrupts the conversion of arachidonic acid, which is released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2). PGH2 is the precursor to various other prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct biological functions.

Quantitative Data

The inhibitory potency of arylpropionic acid derivatives against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50).

In Vitro COX Inhibition

The following table summarizes the IC50 values for common arylpropionic acid derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio provides an indication of the drug's selectivity; a lower ratio suggests a preference for COX-1 inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| Ibuprofen | 12 | 80 | 0.15[5] |

| Naproxen | 0.34 | 0.18 | Not specified |

| S-(+)-Ketoprofen | 0.0019 | 0.027 | 0.07[6] |

Note: IC50 values can vary depending on the specific assay conditions. The data presented are representative values from published studies.[5][7]

Pharmacokinetic Properties

The clinical effects of arylpropionic acid compounds are also governed by their pharmacokinetic profiles.

| Parameter | Ibuprofen | Naproxen | Ketoprofen |

| Bioavailability (%) | ~100[8] | ~100[2] | >90[9] |

| Plasma Half-life (hours) | 1.8 - 2.0 | 12 - 17[2] | 1 - 3[10] |

| Volume of Distribution (L/kg) | 0.12 | 0.16 | 0.11 |

| Protein Binding (%) | >99[8] | >99[3] | ~99[9] |

Experimental Protocols

The determination of COX inhibitory activity is a cornerstone in the evaluation of NSAIDs. The following provides a detailed methodology for a common in vitro COX inhibition assay.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

TMPD (colorimetric substrate)

-

Arachidonic Acid (substrate)

-

Test compounds (Arylpropionic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute enzymes, heme, and test compounds to their final desired concentrations in the assay buffer.

-

Assay Plate Setup:

-

Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme to three wells.

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective COX enzyme to three wells.

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the respective COX enzyme, and 10 µl of the test compound at various concentrations to designated wells.

-

-

Inhibitor Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µl of arachidonic acid solution to all wells.

-

Detection: Immediately begin monitoring the absorbance at 590 nm in a microplate reader at timed intervals.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the inhibitor wells to the 100% initial activity wells. The IC50 value is then calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The primary mechanism of action of arylpropionic acid compounds is the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. The differential inhibition of these isoforms, as quantified by IC50 values, is a key factor in their therapeutic efficacy and adverse effect profiles. A thorough understanding of their pharmacokinetics is also essential for optimizing dosing regimens and predicting clinical outcomes. The experimental protocols outlined provide a standardized approach for the continued investigation and development of this important class of anti-inflammatory drugs.

References

- 1. Steady state pharmacokinetics of naproxen in young and elderly healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. Pharmacokinetics of ketoprofen enantiomers after different doses of the racemate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 3-(3-Chlorophenyl)propanoic acid characterization

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 3-(3-Chlorophenyl)propanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Broad Singlet | 1H | -COOH |

| ~7.25 | Multiplet | 4H | Ar-H |

| ~2.95 | Triplet | 2H | -CH₂-Ar |

| ~2.70 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~179 | C=O (Carboxylic Acid) |

| ~142 | Ar-C (C-CH₂) |

| ~134 | Ar-C (C-Cl) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~126 | Ar-CH |

| ~35 | -CH₂-Ar |

| ~30 | -CH₂-COOH |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| 3100-3000 | C-H stretch (Aromatic) |

| 2980-2850 | C-H stretch (Aliphatic) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) |

| ~1410 | C-O-H bend (Carboxylic Acid) |

| ~1250 | C-O stretch (Carboxylic Acid) |

| ~780, ~690 | C-H out-of-plane bend (meta-substituted benzene) |

| ~750 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 184/186 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 139/141 | [M - COOH]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 45 | [COOH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the above spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount (1-2 mg) of finely ground this compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 40-250.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Visualization of Experimental Workflow

The logical flow for the spectroscopic characterization of a chemical compound is illustrated in the following diagram.

An In-depth Technical Guide to the Solubility of 3-(3-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-Chlorophenyl)propanoic acid. Due to the limited availability of quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust experimental protocol for determining the thermodynamic solubility of the compound in various laboratory solvents. The methodologies outlined herein are intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in drug development and various chemical processes.

Introduction to the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. This compound, an organic compound containing a chlorophenyl group and a propanoic acid moiety, is expected to exhibit solubility characteristics dictated by these functional groups. The carboxylic acid group suggests potential for pH-dependent solubility in aqueous media, while the chlorinated aromatic ring imparts a degree of lipophilicity, suggesting solubility in organic solvents.

A thorough literature search did not yield specific quantitative solubility data for this compound in common laboratory solvents. Therefore, this guide provides a standardized experimental protocol to enable researchers to determine these values empirically.

Physicochemical Properties

A summary of key physicochemical properties is essential for understanding the solubility behavior of a compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | - |

| Molecular Weight | 184.62 g/mol | - |

| Appearance | Solid (form may vary) | - |

| pKa (predicted) | ~4.5 | - |

Note: The pKa value is an estimation and should be experimentally verified.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Polar Protic | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | |||

| Methanol | Polar Protic | |||

| Ethanol | Polar Protic | |||

| Isopropanol | Polar Protic | |||

| Acetone | Polar Aprotic | |||

| Acetonitrile | Polar Aprotic | |||

| Ethyl Acetate | Polar Aprotic | |||

| Dichloromethane (DCM) | Non-polar | |||

| Chloroform | Non-polar | |||

| Toluene | Non-polar | |||

| Hexane | Non-polar | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | |||

| N,N-Dimethylformamide (DMF) | Polar Aprotic |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] This protocol is adapted for the analysis of this compound.

Pre-experimental Considerations

4.1.1. Physicochemical Characterization of the Solid State: The solid-state properties of the API can significantly influence its solubility.[2] It is crucial to characterize the supplied material to ensure consistency. Recommended analyses include:

-

Polymorph Screening: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form of the this compound being used.[3][4] Different polymorphs can exhibit different solubilities.

-

Amorphous Content Determination: The presence of amorphous material can lead to an overestimation of the thermodynamic solubility of the crystalline form.[5][6] Quantify the amorphous content using techniques such as DSC or Dynamic Vapor Sorption (DVS).

4.1.2. Analytical Method Development: A validated analytical method is required to quantify the concentration of this compound in the solvent of interest. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method.[7][8]

-

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Materials and Equipment

-

This compound (solid form, characterized as per section 4.1.1)

-

Selected laboratory solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Validated HPLC system

Experimental Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use deionized water or relevant buffers (e.g., PBS pH 7.4).

-

Addition of Excess Compound: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

-

Addition of Solvent: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant temperature (e.g., 25 °C). This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[9]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter into a clean vial. Ensure the filter does not adsorb the compound.

-

-

Sample Preparation for Analysis: Dilute an accurately measured aliquot of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the validated HPLC method.

-

Quantification: Analyze the diluted sample using the validated HPLC method to determine the concentration of this compound.

-

Solubility Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Replicates: It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the determination of the thermodynamic solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Polymorph screening [crysforma.com]

- 4. rigaku.com [rigaku.com]

- 5. Amorphous Content Determination - CD Formulation [formulationbio.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. enamine.net [enamine.net]

Potential Therapeutic Targets for 3-(3-Chlorophenyl)propanoic Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Chlorophenyl)propanoic acid is a synthetic compound with demonstrated interaction with a key enzymatic target in Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide consolidates the available information on the molecular interactions of this compound, providing a foundation for further investigation and drug discovery efforts. The primary identified target, the enoyl-[acyl-carrier-protein] reductase (InhA), is a critical enzyme in the mycobacterial fatty acid synthesis pathway, a well-established target for antitubercular drugs. This document outlines the known interactions, presents relevant data in a structured format, and provides conceptual experimental workflows and pathway diagrams to guide future research.

Identified Molecular Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

The principal identified molecular target for this compound is the enoyl-[acyl-carrier-protein] reductase (NADH), specifically InhA from Mycobacterium tuberculosis.[1] InhA is a critical enzyme in the type II fatty acid synthesis (FAS-II) system of mycobacteria, which is responsible for the elongation of fatty acids that are precursors to mycolic acids. Mycolic acids are essential components of the unique and protective mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death. This pathway is a clinically validated target for antitubercular drugs such as isoniazid.

Binding Interaction and Structural Data

The interaction between this compound and InhA has been characterized by X-ray crystallography.[1] This structural evidence provides a high-resolution view of the binding mode of the compound within the active site of the enzyme, offering a basis for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors.

| Compound | Target | Organism | PDB ID | Method |

| This compound | Enoyl-[acyl-carrier-protein] reductase (InhA) | Mycobacterium tuberculosis | 6sqb | X-ray Crystallography |

Potential Therapeutic Applications

Based on its interaction with InhA, this compound and its derivatives represent a potential starting point for the development of novel antitubercular agents. The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery of new drugs with novel mechanisms of action or improved activity against resistant strains.

Experimental Protocols

X-ray Crystallography for Target-Ligand Structure Determination

The following is a generalized protocol for determining the crystal structure of a protein-ligand complex, similar to the methodology used to identify the interaction between this compound and InhA.

Objective: To obtain a high-resolution three-dimensional structure of the InhA enzyme in complex with this compound.

Materials:

-

Purified InhA protein

-

This compound

-

Crystallization screening kits

-

Cryoprotectant solutions

-

X-ray diffraction equipment (synchrotron or in-house source)

Methodology:

-

Protein Expression and Purification:

-

Clone, express, and purify the InhA enzyme to >95% purity.

-

-

Complex Formation:

-

Incubate the purified InhA protein with an excess of this compound to ensure saturation of the binding sites.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) using vapor diffusion methods (sitting or hanging drop).

-

Optimize initial crystal hits to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-cool the crystals to protect them from radiation damage.

-

Collect X-ray diffraction data using a suitable X-ray source.

-

-

Structure Solution and Refinement:

-

Process the diffraction data.

-

Solve the structure using molecular replacement with a known InhA structure.

-

Build the model of the protein and the ligand into the electron density map and refine the structure.

-

Visualizations

Signaling Pathway: Mycobacterial Mycolic Acid Synthesis

References

In Silico Docking of 3-(3-Chlorophenyl)propanoic Acid: A Technical Guide to Exploring Potential Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico docking studies of 3-(3-Chlorophenyl)propanoic acid with various protein targets implicated in a range of signaling pathways. While direct experimental docking data for this specific molecule is not extensively available in public literature, this document outlines a robust framework for such an investigation, drawing upon established protocols and data from structurally related compounds. The guide covers detailed experimental procedures, data presentation, and the visualization of pertinent biological pathways and computational workflows.

Introduction to In Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is a powerful tool for predicting the binding affinity and mode of interaction of a small molecule (ligand), such as this compound, with the binding site of a target protein. This approach is instrumental in virtual screening, lead optimization, and elucidating potential mechanisms of action.[2]

Potential Protein Targets for this compound

Based on the structural features of this compound, particularly the chlorophenyl group, several protein families emerge as potential targets. Docking studies on analogous compounds have identified interactions with the following protein classes:

-

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders.[3][4][5]

-

Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A key protein in cell signaling pathways that regulate cell proliferation and is a well-established target in cancer therapy.[6][7]

-

Bcl-2 Family Proteins: These proteins are central regulators of apoptosis (programmed cell death) and are important targets in cancer research.[8][9][10]

Experimental Protocols for In Silico Docking

A standardized workflow is essential for reliable and reproducible in silico docking studies. The following sections detail the key steps involved.

Protein Preparation

The initial step involves the preparation of the target protein's three-dimensional structure, which is typically obtained from the Protein Data Bank (PDB).

Methodology:

-

Structure Retrieval: Download the crystal structure of the target protein (e.g., MAO-B, EGFR kinase domain, Bcl-2) from the RCSB PDB database.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands, unless a specific water molecule is known to be critical for ligand binding.[11][12]

-

Handling Multiple Chains: If the protein is a multimer, retain only the biologically relevant monomeric or dimeric unit for the docking study.

-

Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for correct ionization and hydrogen bond formation.

-

Assigning Charges and Atom Types: Assign partial charges and atom types to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM). Software like AutoDockTools can be used for this purpose.[13]

-

Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens.

Ligand Preparation

Proper preparation of the ligand, this compound, is equally critical for a successful docking simulation.

Methodology:

-

3D Structure Generation: Generate the 3D coordinates of this compound using a chemical drawing tool like ChemDraw or MarvinSketch and save it in a suitable format (e.g., MOL2, SDF).

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy conformation.

-

Charge and Atom Type Assignment: Assign partial charges (e.g., Gasteiger charges) and atom types to the ligand atoms.[14]

-

Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

Several well-validated software packages are available for performing molecular docking. AutoDock Vina, Glide, and GOLD are among the most widely used.

AutoDock Vina Protocol:

-

Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that dictate the search space for the ligand.[15][16]

-

Configuration File: Create a configuration file that specifies the paths to the prepared protein (PDBQT format) and ligand (PDBQT format) files, the grid box parameters, and the exhaustiveness of the search.[16]

-

Running the Docking: Execute the AutoDock Vina program using the configuration file as input. Vina will perform the docking and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[17]

Glide (Schrödinger) Protocol:

-

Receptor Grid Generation: Generate a receptor grid that defines the active site and the properties of the protein within that region.[18][19]

-

Ligand Docking: Perform the docking using the prepared ligand and the generated receptor grid. Glide offers different precision modes (e.g., SP for standard precision, XP for extra precision) that balance speed and accuracy.[18][20]

GOLD Protocol:

-

Binding Site Definition: Define the binding site by specifying a point within the active site and a radius around it.[21]

-

Ligand and Scoring Function Selection: Specify the ligand file and choose a scoring function (e.g., GoldScore, ChemPLP) to evaluate the docking poses.[22]

-

Running the Simulation: Execute the GOLD docking run. The software uses a genetic algorithm to explore the conformational space of the ligand within the active site.[23][24]

Post-Docking Analysis

The analysis of docking results is a crucial step to gain insights into the potential binding of the ligand.

Methodology:

-

Binding Affinity Evaluation: The primary quantitative output is the binding affinity or docking score, which estimates the binding free energy. A more negative value generally indicates a more favorable binding interaction.[25]

-

Pose Visualization: Visualize the top-ranked docking poses within the protein's active site using molecular visualization software like PyMOL or Chimera. This allows for a qualitative assessment of the binding mode.[25]

-

Interaction Analysis: Identify and analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[26]

Quantitative Data from Related Studies

The following tables summarize docking data from studies on compounds structurally related to this compound against potential protein targets. This data serves as a reference for what might be expected in a direct study.

Table 1: Docking of Inhibitors against Monoamine Oxidase B (MAO-B)

| Compound Class | Docking Software | PDB ID | Binding Affinity (kcal/mol) or Kᵢ | Key Interacting Residues | Reference |

| Chalcone Derivatives | AutoDock Vina | 4A79 | - | Tyr398, Tyr435 | [27] |

| Coumarin Derivatives | MOE | 2V61 | - | Tyr326 | [27] |

| Pyrazole Derivatives | MOE | 2V5Z | IC₅₀ values reported | FAD, Tyr435 | [28] |

Table 2: Docking of Inhibitors against EGFR Kinase Domain

| Compound Class | Docking Software | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Erlotinib (Reference) | Glide | 1M17 | -9.01 (XP Score) | Met793, Leu718, Thr790 | [29] |

| NCI Diversity Set | AutoDock, GOLD | 1M17 | High scoring functions reported | Hydrophobic interactions | [30] |

| Various Inhibitors | Glide | 2J6M | -8.54 to -9.51 (XP Score) | - | [29] |

Table 3: Docking of Inhibitors against Bcl-2 Family Proteins

| Compound | Target Protein | Docking Software | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Ginsenosides | Bcl-2 | - | - | -1.7 to -3.2 | - | [31] |

| Penta galloyl glucose | Bcl-2 | - | - | -8.6 | - | [32] |

| Pinostrobin | Bcl-XL | Schrödinger | 3ZK6 | -7.822 | ASN 136, ARG 139, SER 106 | [10] |

Visualization of Pathways and Workflows

Visualizing the complex biological pathways and computational workflows is essential for a clear understanding of the study's context and methodology.

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the potential protein targets are involved.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Caption: The intrinsic apoptosis pathway and hypothetical Bcl-2 inhibition.

Experimental and Logical Workflows

The following diagrams outline the computational workflow for in silico docking and a logical flow for hit identification.

Caption: A generalized workflow for molecular docking studies.

Caption: Logical workflow for identifying potential hits from docking results.

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the potential interactions of this compound with various protein targets. By following the detailed experimental protocols for protein and ligand preparation, molecular docking, and post-docking analysis, researchers can generate valuable hypotheses about the compound's mechanism of action. The provided data from related compounds and the visualization of relevant pathways and workflows serve as a robust foundation for initiating such computational studies. It is important to emphasize that in silico predictions should be validated through subsequent in vitro and in vivo experiments to confirm the biological activity.

References

- 1. Molecular docking analysis: Significance and symbolism [wisdomlib.org]

- 2. youtube.com [youtube.com]

- 3. Monoamine oxidase inhibitors: ten years of docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Docking studies on monoamine oxidase-B inhibitors: estimation of inhibition constants (K(i)) of a series of experimentally tested compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for targeted cancer therapy development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking studies of anti-apoptotic BCL-2, BCL-XL, and MCL-1 proteins with ginsenosides from Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.waocp.org [journal.waocp.org]

- 11. quora.com [quora.com]

- 12. youtube.com [youtube.com]

- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Tutorial: Docking with Glide [people.chem.ucsb.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. schrodinger.com [schrodinger.com]

- 21. Docking with GOLD [bio-protocol.org]

- 22. m.youtube.com [m.youtube.com]

- 23. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 27. Structure-Based Design of Novel MAO-B Inhibitors: A Review [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. globalresearchonline.net [globalresearchonline.net]

- 30. Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. Molecular docking analysis of penta galloyl glucose with the bcl-2 family of anti-apoptotic targets - PMC [pmc.ncbi.nlm.nih.gov]

Review of literature on halogenated phenylpropanoic acid derivatives

An In-depth Technical Guide to Halogenated Phenylpropanoic Acid Derivatives

Introduction

Phenylpropanoic acids are a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety. Their derivatives, particularly halogenated variants, form a cornerstone of modern medicinal chemistry. The introduction of halogen atoms (Fluorine, Chlorine, Bromine) into the phenylpropanoic acid scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often leads to enhanced therapeutic potency and refined pharmacological profiles.

This technical guide provides a comprehensive review of the current literature on halogenated phenylpropanoic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their synthesis, diverse biological activities, and mechanisms of action. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex pathways to facilitate a deeper understanding of this important class of compounds.

Synthesis of Halogenated Phenylpropanoic Acid Derivatives

The synthesis of halogenated phenylpropanoic acid derivatives can be achieved through various established organic chemistry routes. A common strategy involves the hydrogenation of a corresponding halogenated cinnamic acid.[2] More complex, multi-step syntheses are often employed to achieve specific stereochemistry, as the biological activity of these compounds can be highly dependent on their enantiomeric form.[3] For instance, chiral 2-arylpropanoic acids, known as "profens," are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) where the (S)-enantiomer typically exhibits the desired therapeutic effect.[3]

A generalized workflow for the synthesis and purification of these derivatives is outlined below.

Biological Activities and Therapeutic Potential

Halogenated phenylpropanoic acid derivatives exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.[4] Their applications range from anti-inflammatory and antimicrobial agents to anticancer and metabolic disease therapies.

Anti-inflammatory Activity

Many halogenated phenylpropanoic acids are potent anti-inflammatory agents, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes.[4] The COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation.[5] Flurbiprofen, a fluorinated 2-arylpropanoic acid, is a well-known NSAID that demonstrates this mechanism.[6] Recent studies have explored novel derivatives, such as 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shows potent anti-inflammatory activity by reducing local edema and suppressing the pro-inflammatory cytokine TNF-α.[7]

The mechanism of COX inhibition is a critical pathway for the anti-inflammatory effects of these compounds.

Table 1: Anti-inflammatory and COX-Inhibitory Activity

| Compound | Activity | Assay | Result | Reference |

|---|---|---|---|---|

| Flurbiprofen | COX-1 Inhibition | In vitro enzyme assay | IC₅₀: 0.2 - 0.5 µM | [6] |

| Flurbiprofen | COX-2 Inhibition | In vitro enzyme assay | IC₅₀: 1.0 - 2.5 µM | [6] |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (40 mg/kg) | TNF-α Suppression | LPS-induced inflammation in rats | Significant decrease (p = 0.032) | [7] |

| Compound 11a (2-fluoroloxoprofen derivative) | Anti-inflammatory | Carrageenan-induced edema | Higher activity than 2-fluoroloxoprofen | [8] |

| Pivalate-based Michael product (MAK01) | COX-1 Inhibition | In vitro enzyme assay | IC₅₀: 314 µg/mL | [9] |

| Pivalate-based Michael product (MAK01) | COX-2 Inhibition | In vitro enzyme assay | IC₅₀: 130 µg/mL | [9] |

| Pivalate-based Michael product (MAK01) | 5-LOX Inhibition | In vitro enzyme assay | IC₅₀: 105 µg/mL |[9] |

Antimicrobial Activity

The introduction of chlorine atoms has been shown to confer significant antimicrobial properties.[10] Naturally occurring chlorinated 3-phenylpropanoic acid derivatives isolated from the marine actinomycete Streptomyces coelicolor have demonstrated selective and significant activity against Escherichia coli and Staphylococcus aureus.[10] This highlights the potential of marine environments as a source for novel halogenated antimicrobial compounds.[11]

Table 2: Antimicrobial Activity of Chlorinated Phenylpropanoic Acid Derivatives

| Compound | Organism | Assay | Result (MIC) | Reference |

|---|---|---|---|---|

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) | E. coli | Microdilution | 16 µg/mL | [10] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2) | E. coli | Microdilution | 32 µg/mL | [10] |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester (2) | S. aureus | Microdilution | 64 µg/mL | [10] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) | E. coli | Microdilution | 64 µg/mL | [10] |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) | S. aureus | Microdilution | 32 µg/mL |[10] |

Anticancer Activity

Halogenated derivatives are being actively investigated for their potential as anticancer agents.[12][13] Studies have shown that certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives can reduce the viability of A549 non-small cell lung cancer cells by over 50%.[14] For example, a derivative with a 4-NO₂ substitution on the phenyl group reduced A549 cell viability to 31.2%.[14] Another study on halogenated benzofuran derivatives found that a methyl 4-chloro-6-(dichloroacetyl) derivative exhibited promising activity against A549 cells, while a methyl 6-(dibromoacetyl) derivative was potent against both A549 and HepG2 liver cancer cells.[12]

Table 3: Anticancer Activity of Halogenated Derivatives

| Compound Class/Derivative | Cell Line | Assay | Result | Reference |

|---|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 4-NO₂ substitution (29) | A549 (Lung Cancer) | MTT Assay | Reduced viability to 31.2% | [14] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 2-furyl substituent (20) | A549 (Lung Cancer) | MTT Assay | Reduced viability by ~50% | [14] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung Cancer) | MTT Assay | IC₅₀: 6.3 ± 2.5 µM | [12] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung Cancer) | MTT Assay | IC₅₀: 3.5 ± 0.6 µM | [12] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver Cancer) | MTT Assay | IC₅₀: 3.8 ± 0.5 µM | [12] |

| Halogenated Thioflavone (11) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | IC₅₀: 1.2 ± 0.8 µM | [13] |

| Halogenated Thioflavone (11) | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | IC₅₀: 43.06 ± 1.29 µM |[13] |

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Substituted phenylpropanoic acid derivatives have been developed as activators of Peroxisome Proliferator-Activated Receptors (PPARs).[15][16] PPARs are nuclear receptors that play crucial roles in regulating metabolic processes. Activating these receptors can be a therapeutic strategy for metabolic diseases like dyslipidemia, obesity, and diabetes.[15] Structure-activity relationship studies have shown that the nature of substituents, stereochemistry, and the linking groups between aromatic rings are key determinants of potency and selectivity for different PPAR subtypes (α, γ, δ).[15][16] The introduction of fluorine atoms into the linker part of some derivatives has been shown to improve their transactivation activity.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

Protocol 1: Synthesis of 3-Bromo-3-phenylpropanoic Acid[18]

This protocol describes the addition of hydrogen bromide to cinnamic acid.

-

Reagent Preparation : Prepare a saturated solution of hydrobromic acid (HBr) in glacial acetic acid at room temperature. Approximately 1 part of glacial acetic acid dissolves 0.6 parts of HBr.

-

Reaction : In a sealed tube, heat 10 g of finely powdered cinnamic acid with 10 g of the saturated HBr/acetic acid solution at 100°C for 2 hours.

-

Crystallization : Allow the reaction mixture to cool. The product, 3-bromo-3-phenylpropanoic acid, will crystallize out of the solution.

-

Purification : Collect the crystals. The product is readily decomposed by water and must be recrystallized from an anhydrous solvent, such as dry carbon disulfide. Cinnamic acid is readily soluble in cold carbon disulfide, while the product is only slightly soluble, aiding in purification.

-

Characterization : The purified product appears as colorless crystals with a melting point of 137°C.

Protocol 2: Antimicrobial Susceptibility Testing (Microdilution Method)[10]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation : Prepare a series of dilutions of the test compounds in an appropriate broth medium in a 96-well microtiter plate.

-

Inoculation : Add a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) to each well. Include positive control wells (microorganism with no compound) and negative control wells (broth only).

-

Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Carrageenan-Induced Paw Edema in Rats[7]

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Acclimatization : Use adult Wistar rats, acclimatized to laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration : Administer the test compound (e.g., halogenated phenylpropanoic acid derivative) intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg). A control group receives the vehicle, and a reference group receives a standard NSAID like diclofenac (25 mg/kg).

-

Induction of Edema : One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measurement : Measure the paw volume immediately after the carrageenan injection and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation : The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 4: Cell Viability (MTT Assay)[12][14]

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding : Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 72 hours).

-